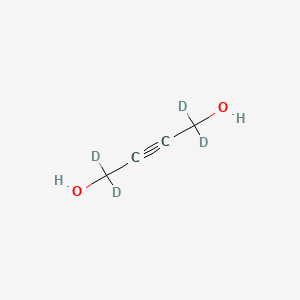

2-Butyne-1,4-diol-(1,1,4,4)-d4

Beschreibung

Significance of Isotopic Labeling in Mechanistic Elucidation and Advanced Chemical Transformations

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in chemical research. numberanalytics.comnumberanalytics.com Stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are particularly valuable for understanding chemical and biological processes. symeres.com By tracing the path of these labeled atoms through a reaction, scientists can gain direct evidence about which bonds are broken and formed, thereby elucidating the step-by-step mechanism of a chemical transformation. numberanalytics.comnumberanalytics.com This deep understanding allows for the optimization of reaction conditions, prediction of outcomes, and the design of novel reactions. numberanalytics.com

One of the key phenomena exploited in these studies is the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom at or near the reactive site is replaced by one of its isotopes. numberanalytics.comsymeres.com The difference in mass between isotopes, such as hydrogen and deuterium, leads to different zero-point energies of their respective bonds. nih.gov A C-D bond is stronger than a C-H bond, and this can lead to a slower reaction rate if this bond is broken in the rate-determining step. chinesechemsoc.org Quantifying these changes provides detailed insights into the reaction's transition state. ias.ac.in

Beyond mechanistic studies, deuterated compounds have significant applications in advanced chemical transformations. symeres.comresearchgate.net In pharmaceutical research, for instance, the strategic placement of deuterium can alter the metabolic pathways of a drug, potentially leading to improved pharmacokinetic properties and reduced toxicity. symeres.comchinesechemsoc.org This has led to the development of deuterated drugs, such as Austedo (deutetrabenazine), the first to be approved by the US Food and Drug Administration. chinesechemsoc.orgnih.gov Deuterated compounds also serve as indispensable internal standards in mass spectrometry, enhancing the accuracy and reliability of quantitative analyses. thalesnano.com

Overview of Deuterated Alkyne Diols in Contemporary Organic Chemistry Research

Deuterated alkyne diols are specialized molecules that combine the functionalities of an alkyne (a carbon-carbon triple bond) and a diol (two hydroxyl groups) with the unique properties conferred by deuterium labeling. scielo.org.mx These compounds serve as valuable building blocks and probes in a variety of research areas. marquette.edu

In organic synthesis, the alkyne unit of these diols can undergo a wide range of transformations, including hydrogenation, cycloaddition, and coupling reactions, allowing for the construction of complex molecular architectures. atamankimya.comwikipedia.org The presence of deuterium at specific positions allows for the precise tracking of these transformations, aiding in the optimization of synthetic routes and the study of reaction mechanisms. marquette.edu

Deuterated alkyne diols are particularly useful in the synthesis of other deuterated molecules. mdpi.com For example, they can be used as precursors to deuterated alkenes and alkanes through controlled reduction reactions. marquette.edu The development of catalytic systems for the selective deuteration of alkynes is an active area of research, with methods emerging that utilize various deuterium sources and catalysts to achieve high levels of deuterium incorporation. marquette.edumdpi.com These advancements provide chemists with greater control over the placement of deuterium within a molecule, which is crucial for the applications mentioned earlier, such as mechanistic studies and the development of new pharmaceuticals. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#CC([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661849 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688790-78-5 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 2 Butyne 1,4 Diol 1,1,4,4 D4

Tabulated Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 1,1,4,4-tetradeuteriobut-2-yne-1,4-diol |

| CAS Number | 688790-78-5 |

| Molecular Formula | C₄H₂D₄O₂ |

| Molecular Weight | 90.11 g/mol |

| Appearance | White Solid |

| Purity | 95% |

| Boiling Point | 237.999°C at 760 mmHg |

| Density | 1.236 g/cm³ |

| InChI | 1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 |

| InChI Key | DLDJFQGPPSQZKI-KHORGVISSA-N |

| SMILES | C(C#CCO)O |

| Storage Temperature | 2-8 °C |

The data in this table was sourced from multiple references. scbt.com

Spectroscopic and Structural Elucidation of Deuterated Analogues of 2 Butyne 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Butyne-1,4-diol-(1,1,4,4)-d4. The introduction of deuterium (B1214612) atoms at the C1 and C4 positions leads to predictable and informative changes in the NMR spectra.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, confirming the specific locations of isotopic labeling. For this compound, the ²H NMR spectrum is expected to show a signal corresponding to the deuterium atoms on the carbons adjacent to the hydroxyl groups. While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the signals are typically broader. huji.ac.il The primary application of ²H NMR in this context is to verify the successful and specific incorporation of deuterium at the intended positions. huji.ac.il The chemical shift for the deuterium signal would be anticipated in a region analogous to the proton signal of the -CH₂OH group in the non-deuterated compound.

Table 1: Predicted ²H NMR Data for this compound Note: Specific chemical shift values require experimental data which is not readily available in the searched literature. The table illustrates the expected observation.

| Position | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -CD₂OH | Similar to -CH₂OH in ¹H NMR | Singlet (broad) |

In the ¹H NMR spectrum of this compound, the most significant change compared to its non-deuterated counterpart is the disappearance of the signal corresponding to the methylene (B1212753) protons (-CH₂-). The spectrum would be simplified, primarily showing the signal for the hydroxyl (-OH) protons. The integration of any residual methylene proton signals can be used to determine the degree of deuteration. For the non-deuterated 2-butyne-1,4-diol (B31916), the methylene protons appear as a singlet. chemicalbook.comresearchgate.net In a partially deuterated sample, a small proton-deuterium coupling might be observable. huji.ac.il

Table 2: Comparative ¹H NMR Data for 2-Butyne-1,4-diol and this compound

| Compound | Proton Position | Approximate Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 2-Butyne-1,4-diol | -CH₂OH | ~4.2 | Singlet |

| -OH | Variable | Singlet (broad) | |

| This compound | -CD₂OH | Signal absent or significantly reduced | - |

| -OH | Variable | Singlet (broad) |

In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to deuterium (C1 and C4) will exhibit a characteristic triplet in a proton-coupled spectrum due to C-D coupling. However, under standard deuterium-decoupled conditions, these signals will appear as singlets. The replacement of hydrogen with deuterium is known to cause a small upfield shift (to a lower ppm value) for the attached carbon, an effect known as the deuterium isotope effect. researchgate.net The signals for the acetylenic carbons (C2 and C3) would also be expected to show a minor upfield shift. For the non-deuterated 2-butyne-1,4-diol, the methylene carbons appear at approximately 50.3 ppm and the alkyne carbons at around 86.5 ppm. researchgate.netchemicalbook.com

Table 3: Comparative ¹³C NMR Data for 2-Butyne-1,4-diol and this compound

| Compound | Carbon Position | Approximate Chemical Shift (δ) ppm | Effect of Deuteration |

|---|---|---|---|

| 2-Butyne-1,4-diol | C1, C4 (-CH₂OH) | ~50.3 | - |

| C2, C3 (-C≡C-) | ~86.5 | - | |

| This compound | C1, C4 (-CD₂OH) | Slightly upfield of 50.3 ppm | Isotope shift, triplet in coupled spectrum |

| C2, C3 (-C≡C-) | Slightly upfield of 86.5 ppm | Minor isotope shift |

Proton NMR (¹H NMR) Analysis of Residual Protons and Coupling Constants

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for the characterization of deuterated compounds, providing information on isotopic purity and molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a critical tool for verifying the isotopic purity of this compound. nih.govrsc.org This technique can differentiate between ions with very similar mass-to-charge ratios (m/z), which is essential for distinguishing the desired deuterated compound from any residual non-deuterated or partially deuterated species. researchgate.netrsc.org The synthesis of deuterated compounds can sometimes result in a mixture of isotopologues (molecules that differ only in their isotopic composition), and HRMS provides a means to quantify the extent of deuterium incorporation. rsc.org

The precise theoretical monoisotopic mass of this compound (C₄H₂D₄O₂) is different from its non-deuterated counterpart (C₄H₆O₂) and other partially deuterated variants. By comparing the experimentally measured m/z value from HRMS with the calculated theoretical value, the isotopic enrichment can be accurately determined. researchgate.net The high resolving power of modern mass spectrometers allows for the separation of the isotopic peaks and the calculation of the relative abundance of each isotopologue, thereby providing a quantitative measure of isotopic purity. nih.gov

Table 1: Theoretical and Hypothetical HRMS Data for Isotopic Purity Analysis of this compound

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Observed m/z | Isotopic Purity (%) |

| Non-deuterated | C₄H₆O₂ | 86.03678 | 86.0368 | < 0.1 |

| d1 | C₄H₅DO₂ | 87.04306 | 87.0431 | 0.2 |

| d2 | C₄H₄D₂O₂ | 88.04934 | 88.0493 | 0.5 |

| d3 | C₄H₃D₃O₂ | 89.05562 | 89.0556 | 1.2 |

| d4 | C₄H₂D₄O₂ | 90.06190 | 90.0619 | 98.1 |

This table is generated for illustrative purposes based on theoretical calculations and typical expectations for isotopic purity.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound. In a typical MS/MS experiment, the molecular ion of the deuterated compound (m/z 90 for the neutral molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecular structure.

The fragmentation of 2-Butyne-1,4-diol is expected to proceed through characteristic pathways, including the loss of water (H₂O or HDO or D₂O), formaldehyde (B43269) (CH₂O or CHDO or CD₂O), and hydroxyl radicals (•OH or •OD). By comparing the fragmentation pattern of the deuterated analogue with that of the non-deuterated compound, the positions of the deuterium labels can be confirmed. For instance, the loss of a deuterated water molecule (D₂O, mass loss of 20 Da) or a partially deuterated water molecule (HDO, mass loss of 19 Da) would be indicative of the deuterium atoms on the carbinol carbons.

The electron ionization (EI) mass spectrum of non-deuterated 2-Butyne-1,4-diol shows several key fragments. nist.govnist.govchemicalbook.com Based on these known fragmentation patterns, a comparative analysis for the d4-analogue can be postulated.

Table 2: Postulated Key Fragments in the Mass Spectra of 2-Butyne-1,4-diol and its d4-Analogue

| Fragment Description | Non-deuterated (C₄H₆O₂) m/z | Deuterated (C₄H₂D₄O₂) m/z |

| [M]+ | 86 | 90 |

| [M-OD]+ | N/A | 73 |

| [M-OH]+ | 69 | N/A |

| [M-H₂O]+ | 68 | N/A |

| [M-HDO]+ | N/A | 71 |

| [M-D₂O]+ | N/A | 70 |

| [M-CH₂O]+ | 56 | N/A |

| [M-CD₂O]+ | N/A | 58 |

| [M-CH₂OH]+ | 55 | N/A |

| [M-CD₂OD]+ | N/A | 58 |

This table is a postulation based on known fragmentation patterns of the non-deuterated compound and the principles of mass spectrometry.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

X-ray Crystallography for Solid-State Structural Characterization

While no specific crystal structure for this compound is publicly available, the crystal structure of its non-deuterated counterpart provides a robust model for its solid-state conformation. iucr.org The substitution of hydrogen with deuterium typically results in very subtle changes to the crystal lattice parameters and molecular geometry, an observation known as the geometric isotope effect. researchgate.netnih.gov These changes are often minimal but can influence intermolecular interactions, particularly hydrogen bonding. rsc.org

Table 3: Crystallographic Data for 2-Butyne-1,4-diol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.005 (3) |

| b (Å) | 4.908 (1) |

| c (Å) | 8.356 (2) |

| β (°) | 114.39 (2) |

| Volume (ų) | 448.2 (2) |

| Z | 4 |

| C1-C2 (Å) | 1.454 (3) |

| C2-C2' (Å) | 1.200 (4) |

| O-C1 (Å) | 1.428 (3) |

| O-C1-C2 (°) | 112.4 (2) |

Data obtained from the crystallographic study of non-deuterated 2-Butyne-1,4-diol. iucr.org These values are expected to be very similar for the deuterated analogue.

Advanced Mechanistic Investigations Utilizing Deuterated 2 Butyne 1,4 Diol

Kinetic Isotope Effect (KIE) Studies in Reaction Rate Determination

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. unam.mx This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction, known as a primary KIE. unam.mxlibretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it, which typically results in a slower reaction rate. unam.mxlibretexts.org

In studies involving deuterated compounds like 2-butyne-1,4-diol-(1,1,4,4)-d4, the observation of a KIE (kH/kD > 1) can provide strong evidence for the involvement of the C-H/C-D bond in the rate-limiting step. For instance, in the oxidation of diols, the absence of a primary kinetic isotope effect when using [1,1,2,2-2H4]ethanediol indicated that the α-C-H bond is not cleaved in the rate-determining step. ias.ac.in While specific KIE studies on this compound are not extensively documented in the provided results, the principles remain applicable. For example, a KIE of 2.1 was observed in a palladium(0)-mediated pathway involving a deuterated alkyne, supporting a rate-determining oxidative addition step. Conversely, the absence of a KIE in a similar reaction with a copper(I) system suggested a different, radical-based mechanism.

Secondary KIEs, where the labeled bond is not broken, can also offer valuable information about changes in hybridization at the labeled carbon center during the transition state. wikipedia.org

Table 1: Illustrative Kinetic Isotope Effects in Related Reactions

| Reaction Type | Catalyst/Reagent | Deuterated Substrate Position | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| Alkyne Functionalization | Pd(0) | Alkyne Terminus | 2.1 | Rate-determining oxidative addition | |

| Alkyne Functionalization | Cu(I) | Alkyne Terminus | ~1 | Radical-based mechanism, no C-H bond cleavage in RDS | |

| Diol Oxidation | Bromine | α-C-H | No primary KIE | α-C-H bond not cleaved in rate-determining step | ias.ac.in |

| CO Oxidation | Au/TiO2 | Water (H2O vs D2O) | ~2 | O-H(D) bond breaking is rate-determining | researchgate.net |

This table is illustrative and based on related reactions to demonstrate the application of KIE. RDS refers to the Rate-Determining Step.

Deuterium (B1214612) Labeling for Tracing Reaction Pathways and Intermediates

Deuterium labeling is an indispensable technique for tracing the fate of specific atoms throughout a reaction sequence. acs.org By using this compound, chemists can follow the deuterium labels in the products using techniques like mass spectrometry or NMR spectroscopy to map the reaction pathway and identify transient intermediates.

For example, in the hydrogenation of alkynes, deuterium labeling can help to verify the proposed mechanism. In a study on the iron-catalyzed hydrogenation of 4-acetylphenylacetylene using a deuterium source, the non-selective deuteration at the β-position helped to confirm the presence of an initial iron-hydride-deuteride species. nih.gov If this compound were used in a reaction that led to cyclization, the final position of the deuterium atoms would reveal which of the original C-D bonds were broken and which new bonds were formed. This information is crucial for distinguishing between competing mechanistic proposals. gla.ac.uk

Mechanistic Probes in Electrophilic and Nucleophilic Addition Reactions of the Alkyne Moiety

The alkyne functional group in 2-butyne-1,4-diol (B31916) is susceptible to both electrophilic and nucleophilic addition reactions. The use of the deuterated form, this compound, can provide subtle but important clues about the mechanisms of these additions. While the deuterium atoms are not directly attached to the alkyne carbons, their presence can influence the electronic environment and potentially reveal details about intermediates through secondary isotope effects or by acting as stereochemical markers in subsequent transformations.

In electrophilic additions, for instance, the formation of a vinyl cation intermediate could be influenced by the electron-donating or withdrawing nature of the CD2OH groups compared to CH2OH. While the electronic difference is minimal, sensitive kinetic measurements might detect a secondary KIE.

In nucleophilic additions, such as the Diels-Alder reaction where 2-butyne-1,4-diol can act as a dienophile, the deuterated substrate allows for precise tracking of the stereochemistry of the newly formed ring system. guidechem.com

Studies on the Stereochemical Outcomes of Deuterium-Involved Transformations

The hydrogenation of alkynes to alkenes is a reaction of fundamental importance, and achieving high stereoselectivity for either the cis or trans alkene is a significant challenge. nih.gov The semi-hydrogenation of 2-butyne-1,4-diol is a key industrial process, often targeting the cis-2-butene-1,4-diol (B44940) product. researchgate.net

Using this compound in these reactions provides a powerful method for studying the stereochemistry of the hydrogen (or deuterium) addition. For example, if D2 gas is used to hydrogenate the non-deuterated 2-butyne-1,4-diol, the resulting deuterated butene-1,4-diol can be analyzed to determine if the addition occurred in a syn (both D atoms add to the same face of the alkyne) or anti (D atoms add to opposite faces) fashion. This information is critical for understanding the interaction of the substrate with the catalyst surface. nih.govgla.ac.uk Deuterium labeling studies, in conjunction with DFT calculations, have been instrumental in understanding how ligands and additives influence the stereochemical course of hydrogenation reactions catalyzed by transition metals like iridium. escholarship.org

Table 2: Research Findings in the Selective Hydrogenation of 2-Butyne-1,4-diol

| Catalyst | Key Finding | Selectivity for cis-2-butene-1,4-diol | Reference |

| Pd/SiO2–Schiff base | High activity and selectivity without additives. | ~100% | researchgate.net |

| Supported PdCu nanoparticles | High selectivity under mild conditions due to alloy effect. | 98% | researchgate.net |

| Alumina-stabilized Pd | High conversion and selectivity in a flow reactor. | 95.2% | researchgate.net |

| 1% Pd/C | Benchmark catalyst for hydrogenation. | ~95% | gla.ac.uk |

| 9.1% Cu/SiO2 | Higher selectivity than Pd catalysts but slower reaction rate. | ~97% | gla.ac.uk |

2-Butyne-1,4-diol is known to participate in cycloaddition reactions, such as [2+2+2] cyclotrimerizations catalyzed by rhodium and iridium, and as a dienophile in Diels-Alder reactions. atamankimya.comatamanchemicals.com The use of this compound in these reactions serves as a stereochemical probe.

In a Diels-Alder reaction, the dienophile adds across a diene to form a six-membered ring. The stereochemistry of the substituents on the dienophile is retained in the product. By using the deuterated diol, the orientation of the CD2OH groups in the resulting cycloadduct can be unambiguously determined. This allows researchers to confirm the concerted nature of the reaction and to study the facial selectivity of the addition, providing a clear picture of the transition state geometry.

Kinetic and Thermodynamic Studies of Reactions Involving 2 Butyne 1,4 Diol 1,1,4,4 D4

Reaction Rate Constants and Activation Energy Determination

The study of reaction rates involving isotopically labeled compounds such as 2-Butyne-1,4-diol-(1,1,4,4)-d4 is fundamental to understanding reaction mechanisms. A primary area of investigation is the catalytic hydrogenation of the alkyne group. The comparison between the hydrogenation rates using hydrogen (H₂) versus deuterium (B1214612) (D₂) gas reveals a significant kinetic isotope effect (KIE).

In studies on the non-deuterated 2-butyne-1,4-diol (B31916), a kinetic isotope effect becomes evident when D₂ is used as the hydrogenating agent instead of H₂. Research has shown that the initial rate of hydrogenation is substantially lower with D₂. For instance, in one study, the hydrogenation rate with D₂ was less than half of that observed with H₂. gla.ac.uk This primary KIE suggests that the cleavage of the H-H or D-D bond is involved in the rate-determining step of the reaction.

A comparison of initial hydrogenation rates for 2-butyne-1,4-diol using H₂ and D₂ is presented below. gla.ac.uk

| Hydrogenating Agent | Initial Rate of Hydrogenation (moles/L/s/g catalyst) |

| H₂ | 3.17 x 10⁻⁵ |

| D₂ | 1.32 x 10⁻⁵ |

The activation energy (Ea) for the hydrogenation of 2-butyne-1,4-diol has been determined experimentally. For a 1% Pd/C catalyst, the activation energy was found to be 37.1 ±1.4 kJ/mole. gla.ac.uk For a 1% Pd/Al₂O₃ catalyst, a similar value of 38.51 ±1.5 kJ/mole was obtained. gla.ac.uk These values indicate that the reaction is under kinetic control rather than diffusion control. gla.ac.uk The determination of activation energy typically involves measuring the rate constant (k) at various temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. gla.ac.uk For a first-order reaction, the rate constant can be determined by plotting ln(A₀/Aₜ) versus time (t). gla.ac.uk

Equilibrium Studies and Thermodynamic Parameters

Thermodynamic data for this compound are not extensively reported. However, data for the parent compound, 2-butyne-1,4-diol, provide a basis for understanding its thermodynamic properties. The hydrogenation of 2-butyne-1,4-diol is a thermodynamically favorable process, proceeding sequentially to form 2-butene-1,4-diol (B106632) and finally 1,4-butanediol (B3395766).

Key thermodynamic parameters for the non-deuterated 2-butyne-1,4-diol are available in the literature. chemeo.com

| Thermodynamic Property | Value |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -273.6 kJ/mol |

| Standard Enthalpy of Fusion (ΔfusH°) | 20.5 kJ/mol |

| Standard Enthalpy of Vaporization (ΔvapH°) | 72.8 kJ/mol |

| Normal Boiling Point (Tboil) | 511 K (238 °C) |

| Normal Melting Point (Tfus) | 331 K (58 °C) |

Influence of Solvent and Catalyst on Reaction Kinetics

The kinetics of reactions involving 2-butyne-1,4-diol are highly sensitive to the choice of both catalyst and solvent. This sensitivity is expected to be mirrored in reactions with its deuterated analogue.

Catalyst Influence: The catalytic hydrogenation of 2-butyne-1,4-diol has been studied extensively with various metal catalysts.

Palladium (Pd): Supported palladium catalysts, such as Pd on carbon (Pd/C) or calcium carbonate (Pd/CaCO₃), are highly effective. jst.go.jpias.ac.in They generally show high activity and can achieve excellent selectivity for the intermediate cis-2-butene-1,4-diol (B44940), especially when modified with additives like ammonia. jst.go.jpias.ac.in Nanostructured palladium catalysts have demonstrated catalytic activity 10-40 times higher than conventional Pd catalysts. jst.go.jp

Platinum (Pt): Platinum-based catalysts are also used and can eliminate the formation of side products. jst.go.jp Doping Pt catalysts with alkali metals can increase the electron density of the Pt, leading to faster desorption and higher selectivity to the butenediol. jst.go.jp

Nickel (Ni): Raney nickel is another catalyst used for the hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol. researchgate.net

Copper (Cu): A 9.1% Cu/SiO₂ catalyst has been shown to offer higher selectivity towards 2-butene-1,4-diol (around 97%) compared to palladium catalysts, although at a much slower reaction rate. gla.ac.uk

Solvent Influence: The choice of solvent can significantly impact the reaction rate and product distribution.

In the hydrogenation of 2-butyne-1,4-diol, changing the solvent from propan-2-ol to distilled water resulted in a halving of the hydrogenation rate. gla.ac.uk

The solvent can also participate in side reactions. For example, when using propan-2-ol as a solvent with a palladium catalyst, an unexpected byproduct, iso-propoxytetrahydrofuran, was formed. gla.ac.uk In contrast, using distilled water led to the formation of hydroxy-tetrahydrofuran, and n-butanol led to butoxy-tetrahydrofuran. gla.ac.uk

Different alcohols and water have been found to be suitable solvents for hydrogenation, with higher boiling point solvents like 2-methyl-2-butanol (B152257) allowing for higher reaction temperatures. acs.org

Investigation of Competing Reaction Pathways and Selectivity Profiles

The hydrogenation of 2-butyne-1,4-diol is a consecutive reaction, presenting challenges in achieving high selectivity for the intermediate product, cis-2-butene-1,4-diol. The primary reaction network involves the hydrogenation of the alkyne to an alkene, which can then be further hydrogenated to an alkane.

Reaction Pathway: 2-Butyne-1,4-diol → cis-2-Butene-1,4-diol → 1,4-Butanediol

Over-hydrogenation to 1,4-butanediol is a common competing pathway that reduces the yield of the desired alkene. jst.go.jp Additionally, other side reactions can occur, including isomerization and the formation of various by-products. jst.go.jpresearchgate.net

Selectivity Profiles: Achieving high selectivity for cis-2-butene-1,4-diol is a key industrial goal. researchgate.net Selectivity is a function of the catalyst, solvent, temperature, and additives.

| Catalyst System | Selectivity to 2-Butene-1,4-diol | Conversion | Reference |

| 1% Pd/CaCO₃-NH₃ | Nearly 100% | - | jst.go.jp |

| Pd@MIL-101(Cr) | >94% | - | rsc.org |

| Pd/ACF | up to 97% | up to 80% | |

| 0.5 wt% Pt/SiC | 96% | 96% | nih.gov |

| 9.1% Cu/SiO₂ | ~97% | - | gla.ac.uk |

| Cu-SAs-TiO₂ (Photocatalytic) | 99.4% | ~100% | acs.org |

Studies have shown that blocking defect sites on platinum catalysts, either with bismuth or with residual bacterial biomass, can increase selectivity toward the alkene product. acs.org This is because defect sites appear to be highly active in the hydrogenation of the alkene intermediate. acs.org The strong adsorption of the alkyne on the catalyst surface can also retard the adsorption and subsequent hydrogenation of the alkene, which helps in achieving semi-hydrogenation as long as the alkyne is present in the reaction mixture. nih.gov

Computational Chemistry and Theoretical Modeling of Deuterated 2 Butyne 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been applied to study the adsorption of 2-butyne-1,4-diol (B31916) (BD) on nickel cluster surfaces, providing insights into the electronic states and geometry during the adsorption process. osti.gov While this research focused on the non-deuterated form, the principles can be extended to its deuterated analogue.

DFT calculations can determine key electronic properties such as bond lengths, bond angles, and Mulliken atomic charges. For 2-Butyne-1,4-diol-(1,1,4,4)-d4, these calculations would reveal the changes in the C-D bond properties compared to the C-H bond in the parent molecule. The substitution of hydrogen with deuterium (B1214612) is expected to cause minor changes in the electronic distribution and molecular geometry.

Vibrational frequency analysis is another crucial application of DFT. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. For the deuterated compound, a noticeable shift in the vibrational frequencies involving the deuterium atoms is expected due to the increased mass. This isotopic shift is a key signature that can be precisely predicted by DFT calculations.

Table 1: Calculated Geometric Parameters of 2-Butyne-1,4-diol (Illustrative) This table is illustrative as specific DFT data for the d4 isotopologue was not found in the search results. The data is based on general knowledge of the parent compound.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C≡C | ~1.21 |

| C-C | ~1.47 | |

| C-O | ~1.43 | |

| C-D | ~1.09 | |

| Bond Angle | C-C≡C | ~180 |

| H-C-H | ~109.5 | |

| C-C-O | ~112 |

Ab Initio Methods for High-Accuracy Energetics and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of molecular energies and conformational landscapes. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. researchgate.net

For this compound, ab initio calculations are essential for determining the relative energies of different conformers. The rotation around the C-C single bonds gives rise to various staggered and eclipsed conformations. High-level ab initio calculations can precisely predict the energy differences between these conformers and the rotational barriers separating them. This information is critical for understanding the molecule's flexibility and preferred shapes. The conformational flexibility of similar diols, like 2,3-butanediol, has been studied using such methods to understand the energetic landscape associated with the rotation of hydroxyl groups. acs.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. mdpi-res.com For this compound, MD simulations can provide a detailed picture of its behavior in solution.

By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solute and solvent interact over time. These simulations can reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the deuterated diol.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl groups and solvent molecules.

Conformational Dynamics: The transitions between different conformations in solution.

The results of MD simulations are crucial for understanding how the solvent environment affects the properties and reactivity of the molecule.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic signatures, which can then be compared with experimental data for validation. researchgate.net For this compound, computational methods can predict various spectra, including:

NMR Spectra: Chemical shifts (¹³C and ¹H/²H) and coupling constants can be calculated. The deuterium substitution will have a distinct effect on the ¹³C NMR spectrum in its vicinity and will, of course, be directly observable in ²H NMR. acs.org

Infrared (IR) and Raman Spectra: As mentioned earlier, vibrational frequencies and intensities can be calculated. The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated compound, providing a clear spectroscopic marker.

The comparison between predicted and experimental spectra is a powerful way to confirm the molecular structure and the accuracy of the computational model. For instance, a study on 2-butyne-1,4-diol investigated its ¹³C solid-state NMR, which could be a reference for its deuterated form. acs.org

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative) This table is for illustrative purposes as specific data for the d4 isotopologue was not found. The values represent typical shifts observed upon deuteration.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Non-deuterated) | Calculated Frequency (cm⁻¹) (Deuterated) | Expected Experimental Shift |

|---|---|---|---|

| C-H Stretch | ~2900-3000 | N/A | Significant shift to lower frequency |

| C-D Stretch | N/A | ~2100-2200 | |

| O-H Stretch | ~3300-3400 | ~3300-3400 | Minimal shift |

| C≡C Stretch | ~2200-2250 | ~2200-2250 | Minimal shift |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. For reactions involving this compound, computational methods can be used to:

Map Potential Energy Surfaces: To identify the lowest energy reaction pathways.

Calculate Activation Energies: To predict reaction rates.

Investigate Kinetic Isotope Effects (KIEs): The difference in reaction rates between the deuterated and non-deuterated compounds can be calculated and compared with experimental KIEs to support a proposed mechanism. For example, deuterium labeling has been used to study the KIE in reactions involving similar alkynes.

Studying the mechanisms of reactions such as hydrogenation, oxidation, or cycloadditions involving this deuterated diol can provide fundamental insights into the role of the C-H (or C-D) bond cleavage in the rate-determining step.

Applications in Advanced Organic Synthesis Research

Role as a Deuterium-Labeled Building Block for Complex Molecule Synthesis

The primary application of 2-Butyne-1,4-diol-(1,1,4,4)-d4 lies in its role as a deuterium-labeled building block. The introduction of deuterium (B1214612) into a molecule can provide a wealth of information for researchers. For instance, it can be used to trace the metabolic fate of a drug or to elucidate reaction mechanisms. princeton.edu The presence of deuterium atoms at specific positions in this compound makes it an ideal synthon for incorporating isotopic labels into more complex molecules.

One of the key advantages of using this compound is the stability of the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can be exploited to influence the selectivity of a reaction or to slow down metabolic processes, potentially enhancing the therapeutic efficacy of a drug. princeton.edu

Use in Click Chemistry and Other Bioorthogonal Reactions with Deuterium Tags

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is widely used in drug discovery, materials science, and bioconjugation. acs.org

This compound, with its internal alkyne functionality, can participate in CuAAC reactions. By reacting it with an azide-functionalized molecule, researchers can introduce a deuterium-labeled tag. This strategy is particularly useful for creating internal standards for mass spectrometry-based assays or for tracking the localization of a molecule within a biological system. acs.org

| Reaction Type | Reactants | Product | Significance |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Azide-functionalized molecule | Deuterium-labeled triazole | Introduction of a stable isotopic tag for tracking and quantification. acs.org |

Precursor for Deuterated Heterocycles and Functionalized Alkanes/Alkenes

The versatility of the alkyne and diol functionalities in this compound makes it a valuable precursor for a variety of deuterated compounds.

Deuterated Heterocycles: The diol can undergo cyclization reactions to form deuterated furans, pyrroles, and other heterocyclic systems. researchgate.net These labeled heterocycles are important scaffolds in many pharmaceuticals and agrochemicals. For example, it can be used in the synthesis of N-substituted pyrroles through coupling with amines in the presence of a suitable catalyst. researchgate.net

Deuterated Alkanes and Alkenes: The alkyne can be selectively hydrogenated (or deuterated) to yield the corresponding deuterated alkene or alkane. google.com For instance, catalytic hydrogenation can produce deuterated 2-butene-1,4-diol (B106632) or 1,4-butanediol (B3395766). atamankimya.com These compounds can then be further elaborated into more complex deuterated molecules.

Development of Novel Catalytic Transformations with Deuterated Substrates

The use of deuterated substrates like this compound is instrumental in the development and mechanistic understanding of new catalytic reactions. By comparing the reaction rates and product distributions of the deuterated and non-deuterated substrates, chemists can gain insights into the rate-determining steps and the nature of the transition states involved in a catalytic cycle. rsc.org

For example, kinetic isotope effect studies using deuterated alkynes have been crucial in elucidating the mechanisms of transition metal-catalyzed reactions, such as hydrogenation and cycloaddition.

| Catalytic Reaction | Catalyst Type | Deuterated Substrate Role | Information Gained |

| Alkyne Hydrogenation | Transition Metal (e.g., Pd, Ru) | Mechanistic Probe | Understanding of H-D exchange mechanisms and stereoselectivity. marquette.edu |

| Cycloaddition Reactions | Rhodium, Iridium | Labeled Reactant | Tracing the incorporation of the alkyne unit into the final product. atamankimya.com |

| Deuterocarboxylation | Photocatalyst | Substrate | Accessing multi-deuterated propionic acids. nih.gov |

Total Synthesis Strategies Employing this compound as a Chiral or Labeled Synthon

In the realm of total synthesis of natural products and complex molecules, this compound can be employed as a key building block. While the compound itself is achiral, it can be used in asymmetric reactions to generate chiral, deuterated intermediates.

Its non-deuterated counterpart, 2-butyne-1,4-diol (B31916), has been utilized in the total synthesis of natural products like (−)-isolaurallene and (−)-amphidinolide P. atamankimya.com The introduction of deuterium at the terminal positions using this compound would allow for the synthesis of labeled analogues of these complex molecules, which could be invaluable for biological studies.

Role in Materials Science and Polymer Chemistry Research

Synthesis of Deuterated Polymer Monomers for Structure-Property Correlation Studies

The primary application of 2-Butyne-1,4-diol-(1,1,4,4)-d4 in polymer synthesis is as a precursor to other deuterated monomers, which are then used to build polymers with specifically labeled segments. A common pathway involves the hydrogenation of this compound to produce 1,4-Butanediol-(1,1,4,4)-d4. atamankimya.comresearchgate.net This deuterated diol is a versatile monomer that can be used in various polymerization reactions.

For example, it can undergo polycondensation with dicarboxylic acids (such as terephthalic acid or adipic acid) to form deuterated polyesters. core.ac.ukgoogle.com Similarly, it can react with diisocyanates to produce deuterated polyurethanes. thieme-connect.comresearchgate.net The synthesis of these polymers with selectively deuterated diol units is crucial for establishing structure-property relationships. By knowing the exact location of the deuterium (B1214612) atoms, scientists can study how specific segments of the polymer chain influence bulk properties like thermal stability, crystallinity, and mechanical strength. nih.gov Research has shown that while deuteration can sometimes increase melting and crystallization temperatures, it often does so without significantly altering the polymer's morphology or electronic properties, making it an ideal label for such studies. nih.gov

Investigation of Polymerization Mechanisms with Deuterated Diol Monomers

The isotopic labeling of this compound provides a powerful tool for investigating the mechanisms of polymerization. In step-growth polymerization, such as the formation of polyesters from a diol and a dicarboxylic acid, a small molecule is eliminated at each step. rsc.org When a deuterated diol monomer is used, the eliminated molecule (e.g., water) is isotopically labeled (as D₂O or HDO). By tracking the formation of this labeled byproduct, researchers can gain insights into the reaction kinetics and pathways of the polycondensation process. researchgate.netias.ac.in

Deuterium labeling is also invaluable for studying reaction mechanisms where no molecule is eliminated, such as in the formation of polyurethanes. nih.gov In these polyaddition reactions, the deuterated monomer acts as a tracer that can be located within the final polymer chain using spectroscopic techniques. This allows for a detailed analysis of monomer sequencing and the connectivity of the resulting polymer network. Furthermore, kinetic isotope effects, where the C-D bond reacts at a different rate than a C-H bond, can provide detailed information about the rate-determining steps of a reaction, offering clues to the transition state of the polymerization process. ias.ac.insciensage.info

Deuterium-Enhanced Spectroscopic Characterization of Polymer Networks

The presence of deuterium in a polymer network significantly enhances several spectroscopic characterization techniques. Because deuterium has a different nuclear spin and mass than hydrogen (protium), it provides a distinct signal or alters the signals of nearby atoms, which can be exploited to simplify complex spectra and extract detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, replacing protons with deuterons at specific sites simplifies complex spectra by removing corresponding signals and their coupling interactions. rsc.org This spectral editing is invaluable for analyzing the structure of complex polymers. doi.orgrsc.org Furthermore, solid-state ²H (deuterium) NMR is a powerful technique for probing the local dynamics and orientation of specific segments within a polymer network, providing information on chain mobility at interfaces. researchgate.net

Infrared (IR) and Raman Spectroscopy: The vibrational frequency of a carbon-deuterium (C-D) bond is significantly different from that of a carbon-hydrogen (C-H) bond. This isotopic shift moves the C-D stretching and bending vibrations to a less congested region of the IR and Raman spectra. This separation of signals allows for the unambiguous identification and analysis of the deuterated parts of the polymer, which is particularly useful for studying polymer blends and interfaces. rsc.org

Development of Deuterated Functional Materials for Neutron Scattering and Other Specialized Applications

One of the most significant applications of polymers synthesized from this compound is in the field of neutron scattering. ornl.govill.eugoogle.com Neutrons interact differently with hydrogen and deuterium nuclei; they have vastly different coherent scattering lengths. nih.gov This large contrast is the basis of the "contrast variation" method in Small-Angle Neutron Scattering (SANS). nih.govrsc.org

By selectively deuterating specific blocks or segments of a polymer, researchers can "highlight" those regions in a SANS experiment. This allows for the precise determination of:

The conformation of individual polymer chains in the bulk or in solution. nih.gov

The morphology and domain spacing in polymer blends and block copolymers.

The structure of complex polymer networks and gels.

This technique has been instrumental in understanding polymer physics, from the conformation of polystyrene in the amorphous state to the complex phase behavior of conjugated polymer blends used in organic electronics. nih.gov The ability to synthesize polymers with precisely placed deuterium labels, starting from monomers like this compound, is therefore essential for advancing the design of new functional materials for a wide range of applications. thieme-connect.comornl.gov

Table of Compound Properties

| Property | This compound | 2-Butyne-1,4-diol (B31916) |

| IUPAC Name | 1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | but-2-yne-1,4-diol |

| CAS Number | 688790-78-5 scbt.com | 110-65-6 atamankimya.comchemeo.com |

| Molecular Formula | C₄H₂D₄O₂ scbt.com | C₄H₆O₂ atamankimya.comnih.gov |

| Molecular Weight | 90.11 g/mol scbt.com | 86.09 g/mol atamankimya.com |

| Appearance | White Solid | White to light-brown solid nih.gov |

| Boiling Point | ~238 °C at 760 mmHg | 238 °C atamankimya.com |

| InChI Key | DLDJFQGPPSQZKI-KHORGVISSA-N | DLDJFQGPPSQZKI-UHFFFAOYSA-N nih.gov |

Table of Research Applications

| Application Area | Polymer Type | Research Focus | Key Findings |

| Structure-Property Studies | Deuterated Polyesters & Polyurethanes | Correlating polymer structure with physical properties like melting point and crystallinity. thieme-connect.comnih.gov | Deuteration can alter thermal properties without significantly changing polymer morphology, making it a useful label. nih.gov |

| Mechanistic Investigations | Deuterated Polyesters | Studying kinetics and pathways of polycondensation reactions. researchgate.netias.ac.in | Isotopic labeling of eliminated byproducts (e.g., water) allows for detailed mechanistic analysis. ias.ac.in |

| Spectroscopic Analysis | Various Deuterated Polymers | Simplifying complex NMR spectra and isolating specific vibrational modes in IR/Raman. rsc.orgdoi.orgresearchgate.net | Deuterium provides a unique spectroscopic handle to probe chain structure and dynamics with high precision. researchgate.net |

| Neutron Scattering | Deuterated Polystyrenes, Polyesters, etc. | Determining polymer chain conformation and the morphology of polymer blends. nih.govill.eu | High scattering contrast between H and D enables detailed structural analysis of soft matter at the nanoscale. nih.gov |

Compound Names Mentioned in this Article:

this compound

2-Butyne-1,4-diol

1,4-Butanediol-(1,1,4,4)-d4

Adipic acid

Deuterium

Deuterium oxide (D₂O)

Hydrogen

Polyethylene

Polyesters

Polystyrene

Polyurethanes

Terephthalic acid

Analytical Methodologies and Tracer Applications

Use as an Internal Standard in Quantitative Analytical Techniques

One of the primary applications of 2-Butyne-1,4-diol-(1,1,4,4)-d4 is as an internal standard in quantitative analytical techniques, most notably in mass spectrometry (MS) coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC). The use of a stable isotope-labeled internal standard is considered the gold standard for quantification as it can accurately correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. researchgate.netacs.org

The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled analyte (the internal standard) to the sample containing the unlabeled analyte of interest. Since this compound is chemically identical to the non-deuterated 2-butyne-1,4-diol (B31916), it co-elutes during chromatography and exhibits similar behavior during extraction and ionization. researchgate.net However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved.

Table 1: Illustrative GC-MS Parameters for Quantitative Analysis of 2-Butyne-1,4-diol using this compound as an Internal Standard

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Analyte (2-Butyne-1,4-diol) Quantifier Ion (m/z) | 86 |

| Analyte Qualifier Ion (m/z) | 55 |

| Internal Standard (this compound) Quantifier Ion (m/z) | 90 |

| Internal Standard Qualifier Ion (m/z) | 57 |

This table presents a hypothetical set of parameters and would require empirical optimization for a specific application.

Tracer Studies in Chemical and Biological Systems

The deuterium (B1214612) label in this compound allows it to be used as a tracer in studies aimed at elucidating reaction mechanisms and metabolic pathways. By following the path of the deuterium atoms through a chemical or biological transformation, researchers can gain insights into bond-breaking and bond-forming steps. For instance, in a chemical synthesis, if the hydroxyl groups of 2-butyne-1,4-diol are involved in a reaction, using the d4-labeled compound can help determine if the C-D bond at the 1 and 4 positions remains intact.

An example of a potential tracer study could involve the hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol (B106632) and subsequently to 1,4-butanediol (B3395766). researchgate.net By using this compound, it would be possible to track the fate of the deuterium atoms and understand the stereochemistry of the hydrogen addition at the triple and double bonds.

Table 2: Hypothetical Tracer Study of 2-Butyne-1,4-diol Hydrogenation

| Reactant | Product | Deuterium Location in Product (Expected) | Analytical Technique for Analysis |

| This compound | cis-2-Butene-1,4-diol (B44940) | On the carbons adjacent to the hydroxyl groups | ¹H NMR, ²H NMR, GC-MS |

| cis-2-Butene-1,4-diol-(1,1,4,4)-d4 | 1,4-Butanediol | On the carbons adjacent to the hydroxyl groups | ¹H NMR, ²H NMR, GC-MS |

This table illustrates a potential application and the expected outcomes of a tracer study.

Development of Analytical Methods for Detection and Quantification of Deuterated Analogues

The development of robust analytical methods is crucial for the successful application of this compound as an internal standard or tracer. These methods typically involve chromatographic separation followed by mass spectrometric detection. science.gov

For GC-MS analysis, derivatization of the hydroxyl groups, for example by silylation, may be necessary to improve the volatility and chromatographic peak shape of the analyte and its deuterated analogue. The mass spectrometer is then operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the internal standard.

For LC-MS analysis, derivatization is often not required. The separation can be achieved using a suitable reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The mass spectrometer, typically a tandem mass spectrometer (MS/MS), is operated in multiple reaction monitoring (MRM) mode. This involves selecting a precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each, providing a high degree of specificity.

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of 2-Butyne-1,4-diol and its d4-Analogue

| Parameter | Value |

| LC Column | C18 reversed-phase, 100 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analyte MRM Transition (m/z) | [M+H]⁺ → Product ion |

| Internal Standard MRM Transition (m/z) | [M+H]⁺ → Product ion |

This table provides a general framework for developing an LC-MS/MS method. The specific MRM transitions would need to be determined experimentally.

Applications in Environmental Fate and Transport Research

While the primary applications of this compound are in laboratory settings, isotopically labeled compounds, in general, are valuable tools in environmental fate and transport studies. itrcweb.orgiaea.org They can be used to trace the movement and degradation of contaminants in soil and water.

In a controlled environmental study, this compound could be introduced into a model ecosystem to study its degradation pathways, adsorption to soil particles, and potential for leaching into groundwater. The use of the labeled compound allows for its unambiguous detection and quantification against a background of other organic compounds. However, the relevance of such studies depends on the environmental presence and significance of 2-butyne-1,4-diol itself. nih.gov

Table 4: Potential Data from a Hypothetical Environmental Fate Study

| Environmental Compartment | Time (days) | Concentration of this compound (µg/kg) |

| Topsoil (0-10 cm) | 0 | 1000 |

| Topsoil (0-10 cm) | 14 | 450 |

| Topsoil (0-10 cm) | 30 | 150 |

| Subsoil (10-30 cm) | 14 | 50 |

| Subsoil (10-30 cm) | 30 | 80 |

| Leachate | 30 | <10 |

This table represents hypothetical data that could be generated to assess the persistence and mobility of the compound in a soil column experiment.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes for Advanced Deuterated Analogues

The synthesis of isotopically labeled compounds is a constantly evolving field, with a continuous quest for more efficient, selective, and sustainable methods. symeres.com Future research concerning 2-Butyne-1,4-diol-(1,1,4,4)-d4 and its analogues will likely focus on several key areas of synthetic innovation.

One promising avenue is the development of novel catalytic systems for deuterium (B1214612) incorporation. While existing methods for the deuteration of alkynes and alcohols are effective, there is always room for improvement in terms of catalyst efficiency, substrate scope, and reaction conditions. mdpi.com Research into new transition metal catalysts, potentially based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes. Furthermore, the exploration of organocatalysis for deuteration reactions presents an attractive metal-free alternative. acs.org

Another area of focus will be the development of late-stage deuteration methods. thieme-connect.de The ability to introduce deuterium atoms into a complex molecule at a late stage of its synthesis is highly desirable as it allows for the efficient production of a variety of deuterated compounds from a common, non-deuterated precursor. This approach is particularly valuable in drug discovery and development. nih.gov For this compound, this could involve developing methods to selectively deuterate the parent molecule, 2-Butyne-1,4-diol (B31916), or its derivatives.

The use of flow chemistry is also expected to play a more significant role in the synthesis of deuterated compounds. adesisinc.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling reactive intermediates or hazardous reagents. adesisinc.com The implementation of flow chemistry for the synthesis of this compound could enable more efficient and scalable production.

Finally, the development of synthetic routes to access a wider range of deuterated analogues of 2-Butyne-1,4-diol will be crucial. This includes the synthesis of molecules with varying degrees of deuteration and at different positions within the molecule. Such a library of deuterated compounds would be invaluable for systematically studying the kinetic isotope effect and for fine-tuning the properties of materials and pharmaceuticals. researchgate.net

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the synthesis of deuterated compounds is no exception. rsc.org These powerful computational tools can be employed to accelerate the discovery and optimization of synthetic routes, predict reaction outcomes, and even design novel catalysts. acs.org

For the synthesis of this compound and its analogues, ML algorithms can be trained on existing reaction data to predict the optimal conditions for deuteration reactions. researchgate.net This can significantly reduce the number of experiments required, saving time and resources. For instance, an ML model could predict the best catalyst, solvent, and temperature to achieve the highest possible deuterium incorporation for a given substrate. acs.org

AI can also be used to design novel synthetic pathways. acs.org By analyzing vast databases of chemical reactions, AI algorithms can propose new and unconventional routes to a target molecule that a human chemist might not consider. This could lead to the discovery of more efficient and elegant syntheses of this compound.

Furthermore, ML can be used to predict the properties of deuterated compounds. mdpi.com By establishing quantitative structure-property relationships (QSPRs), ML models can forecast how the incorporation of deuterium will affect a molecule's physical, chemical, and biological properties. mext.go.jp This predictive capability is particularly valuable in drug discovery, where it can be used to design deuterated drugs with improved pharmacokinetic profiles. acs.org The application of such models to 2-Butyne-1,4-diol and its derivatives could help in the rational design of new materials with tailored properties.

The development of automated synthesis platforms, guided by AI, represents the ultimate goal in this area. protheragen.ai These systems would be capable of designing, executing, and optimizing chemical reactions with minimal human intervention, leading to a paradigm shift in the way deuterated compounds are produced. biotage.com

High-Throughput Screening of Catalytic Systems for Deuteration

The discovery of new and improved catalysts is a cornerstone of chemical research. High-throughput screening (HTS) techniques have emerged as a powerful tool for rapidly evaluating large libraries of potential catalysts for a specific chemical transformation. mpg.de This approach is particularly well-suited for the discovery of new catalysts for deuteration reactions.

In the context of this compound, HTS can be used to screen a wide variety of catalysts, including transition metal complexes, organocatalysts, and even enzymes, for their ability to catalyze the deuteration of the parent molecule or its precursors. sigmaaldrich.comresearchgate.net These screens can be performed in parallel, allowing for the rapid identification of promising catalyst candidates. mpg.de

Several analytical techniques can be employed in HTS workflows for deuteration reactions. Mass spectrometry is a particularly powerful tool as it can directly measure the extent of deuterium incorporation in the product molecules. mpg.de Other techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can also be adapted for high-throughput analysis. mpg.de

The data generated from HTS experiments can be used to build detailed catalyst activity maps, which can provide valuable insights into the structure-activity relationships of the catalysts. This information can then be used to guide the rational design of new and improved catalysts with enhanced activity, selectivity, and stability. The combination of HTS with machine learning algorithms can further accelerate the catalyst discovery process by enabling the development of predictive models that can identify promising catalyst candidates from virtual libraries. acs.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Isotopic Science

The future of research involving this compound and other deuterated compounds lies in fostering interdisciplinary collaborations that bridge the gap between chemistry, materials science, and isotopic science. ufl.edullnl.govuga.edu The unique properties of deuterated materials make them attractive for a wide range of applications, and realizing their full potential will require a concerted effort from researchers with diverse expertise.

In materials science, the substitution of hydrogen with deuterium can have a significant impact on a material's properties, including its thermal stability, optical properties, and electronic conductivity. rsc.org For example, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs). acs.org Research into the effects of deuteration on polymers and other materials derived from 2-Butyne-1,4-diol could lead to the development of new materials with enhanced performance characteristics. The use of deuterated compounds in the study of biodegradable materials is also a growing area of interest. resolvemass.ca

In the field of isotopic science, the precise measurement and interpretation of isotope effects provide fundamental insights into chemical and physical processes. aanda.org The study of the kinetic isotope effect in reactions involving this compound can provide valuable information about reaction mechanisms. Furthermore, the development of new analytical techniques for the characterization of deuterated materials is an active area of research. ufl.edu

The intersection of these fields also opens up new possibilities for the development of advanced materials for energy applications, such as in the context of deuterium separation for fusion energy. bioengineer.orgsciencedaily.com The development of novel porous materials for the selective adsorption of deuterated molecules is a particularly promising area of research. mpg.de

By fostering collaboration between chemists, materials scientists, and isotope scientists, the scientific community can unlock the full potential of this compound and other deuterated compounds, leading to innovations that will impact a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.